![molecular formula C11H14FNO B2897367 [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1781009-29-7](/img/structure/B2897367.png)
[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
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Overview
Description
“[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . This compound also contains a fluorophenyl group, which contributes to its unique properties .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like “[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol”, can be achieved through various strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol” is characterized by a pyrrolidine ring attached to a fluorophenyl group . The InChI code for this compound is1S/C11H14FNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2
.
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of “[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol”, is widely used in medicinal chemistry. Its saturated nature and non-planarity allow for a diverse exploration of pharmacophore space and contribute significantly to the stereochemistry of drug molecules . This compound can serve as a versatile scaffold for developing novel biologically active compounds with potential therapeutic applications.
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a building block for constructing complex molecules. It can undergo various chemical reactions due to its functional groups, enabling the synthesis of a wide range of derivatives with potential applications in material science and chemical synthesis .
Biological Studies
The fluorophenyl group in “[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol” can be crucial for biological studies, especially in understanding the interaction of fluorinated compounds with biological systems. Fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceuticals .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatography and mass spectrometry. Its unique structure allows for the development of analytical methods for detecting and quantifying similar compounds in complex mixtures .
Material Science
The pyrrolidine ring system can be incorporated into polymers or other materials to modify their properties. For example, it can be used to create materials with specific optical or electronic characteristics, which are valuable in the development of new technologies .
Pharmacological Research
Research into the pharmacological effects of pyrrolidine derivatives, including “[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol”, can lead to the discovery of new drugs. These studies can explore the compound’s efficacy, safety, and mechanism of action in various disease models .
Mechanism of Action
Target of Action
The primary targets of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol are currently unknown. The compound is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
properties
IUPAC Name |
[3-(3-fluorophenyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAHVJAVCGENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol | |
CAS RN |
1781009-29-7 |
Source
|
Record name | [3-(3-fluorophenyl)pyrrolidin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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